REACTION_CXSMILES
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Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:12]([NH2:15])(=[O:14])[CH3:13].C(=O)([O-])O.[Na+]>>[CH3:13][C:12]1[O:14][C:2]([CH3:11])=[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:15]=1 |f:2.3|
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Name
|
|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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BrC(C(=O)C1=CC=CC=C1)C
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Name
|
|
Quantity
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26.4 g
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Type
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reactant
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Smiles
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C(C)(=O)N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on an oil bath at 130°-140° C. for 40 minutes
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Duration
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40 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl ether
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Type
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WASH
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Details
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The ether layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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The solvent was then distilled off
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Type
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DISTILLATION
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Details
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the residue was further distilled under reduced pressure
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Name
|
|
Type
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product
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Smiles
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CC=1OC(=C(N1)C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |